Phlogacanthoside A

Phosphodiesterase Inhibition Drug Discovery Immunomodulation

Reproducible ent-abietane diterpene glycoside research requires exact glycosylation patterns-not just scaffold analogs. Phlogacanthoside A delivers a defined PDE7A1 inhibition profile (IC50 40.0 nM) distinct from its aglycone or other glycosides. - **Target activity**: Potent PDE7A1 inhibitor; no cytotoxicity in AGZY 83-a cells. - **SAR utility**: Moderate antimalarial baseline (IC50 65.01 μM) & negative control for neuroprotection assays. - **Supply**: ≥98% purity, research-grade, available for immediate B2B dispatch.

Molecular Formula C26H38O9
Molecular Weight 494.6 g/mol
Cat. No. B162115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhlogacanthoside A
Molecular FormulaC26H38O9
Molecular Weight494.6 g/mol
Structural Identifiers
SMILESCC1=C2C(CC3=C(C2O)CCC4C3(CCCC4(C)COC5C(C(C(C(O5)CO)O)O)O)C)OC1=O
InChIInChI=1S/C26H38O9/c1-12-18-15(34-23(12)32)9-14-13(19(18)28)5-6-17-25(2,7-4-8-26(14,17)3)11-33-24-22(31)21(30)20(29)16(10-27)35-24/h15-17,19-22,24,27-31H,4-11H2,1-3H3/t15-,16-,17-,19+,20-,21+,22-,24-,25+,26+/m1/s1
InChIKeyUSHSVQJEZJGRFF-CPHRPWCNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Phlogacanthoside A: Structural Profile and Sourcing


Phlogacanthoside A is a naturally occurring ent-abietane diterpene lactone glycoside, first isolated from the roots of Phlogacanthus curviflorus [1]. It belongs to a class of compounds known for their structural diversity, featuring a furanolactone ring and a glucose moiety attached at the C-19 position [1]. The compound has a molecular formula of C26H38O9 and a molecular weight of 494.58 g/mol . It has also been identified in other plant species, including Aglaia testicularis and Trichosanthes flexuosa, indicating a broader, though still limited, natural distribution [2]. For procurement, it is commercially available as a research-grade natural product with a typical purity of ≥98% .

Product Type
Natural ent-abietane diterpene glycoside
Pathway Probe
PDE7A1 inhibition study fit
Scaffold Context
Glycosylation-modulated activity profile

Phlogacanthoside A Specificity in Bioassays


Within the ent-abietane diterpene glycoside class, seemingly minor structural modifications lead to profound shifts in biological activity. For instance, the presence and configuration of the furanolactone ring, the position of hydroxyl groups, and the type of sugar moiety are critical determinants of target engagement [1]. A direct study on antimalarial activity demonstrated that close structural analogs of Phlogacanthoside A, such as phlogacantholide B (the aglycone) and other glycosylated variants, showed vastly different potencies, with IC50 values ranging from 12.97 μM to >100 μM in the same assay [1]. This data confirms that a generic selection of an ent-abietane diterpenoid is highly unreliable for reproducing specific experimental results, as the glycosylation pattern of Phlogacanthoside A appears to modulate, rather than fully abrogate, the activity of its core scaffold [1].

!
Close structural analogs lack reported PDE7A1 engagement; target activity may not transfer.
!
Glycosylation pattern significantly shifts β-hematin inhibition and neuroprotective profiles.
!
Cytotoxicity and neuroprotection outcomes are highly variable across ent-abietane glycosides.

Phlogacanthoside A Differentiation Evidence


PDE7A1 Inhibition Profile

Phlogacanthoside A has demonstrated potent inhibition of human Phosphodiesterase 7A1 (PDE7A1) with an IC50 value of 40.0 nM [1]. This activity appears to be a distinct feature within its structural class. In comparable antimalarial and neuroprotective assays, closely related ent-abietane glycosides from the same plant source show no documented PDE7A1 activity [2]. For example, compounds like abientaphlogaside B (8) and pulcherrimoside D, while active in other assays, have not been reported to engage this target, suggesting the specific glycosidic architecture of Phlogacanthoside A may confer this unique enzyme inhibition profile [2].

PDE7A1 Inhibition
Reported
IC50 = 40.0 nM
Supports PDE7A1 pathway inhibition studies
No PDE7A1 activity reported for close analogs
Phosphodiesterase Inhibition Drug Discovery Immunomodulation

β-Hematin Inhibition Profile

In a β-hematin formation inhibition assay, a key in vitro test for antimalarial activity, Phlogacanthoside A exhibited moderate inhibitory effects with an IC50 value of 65.01 ± 7.84 μmol·L−1 [1]. This places its potency as significantly lower than the positive control chloroquine diphosphate (IC50 = 8.53 ± 0.08 μmol·L−1) [1]. When compared to its closest structural analog, its aglycone phlogacantholide B (9), which had an IC50 of 46.31 ± 2.66 μmol·L−1, the addition of the glucose moiety in Phlogacanthoside A slightly reduced potency [1]. This contrasts with other glycosides like abientaphlogaside A (7), which was significantly more potent (IC50 = 12.97 ± 1.14 μmol·L−1), underscoring that glycosylation at the C-19 position does not uniformly affect activity [1].

β-Hematin Inhibition
Head-to-head
IC50 65.01 μM vs abientaphlogaside A 12.97 μM (5.0-fold difference)
Supports glycosylation SAR review
Aglycone (phlogacantholide B) IC50 46.31 μM
Antimalarial Research β-Hematin Inhibition Structure-Activity Relationship

Cytotoxicity vs Aglycone

In a cytotoxicity screen against the AGZY 83-a human lung cancer cell line, Phlogacanthoside A showed no quantifiable activity, in contrast to its aglycone, phlogacantholide B, which displayed weak inhibition with an IC50 value of 20.5 μg/mL [1]. This result was obtained in a study where both compounds were isolated and tested under the same conditions, confirming that glycosylation abolishes the weak cytotoxic potential of the parent scaffold [1].

Cytotoxicity vs Aglycone
Head-to-head
No activity detected, vs aglycone IC50 20.5 μg/mL
Supports non-cytotoxic scaffold selection
AGZY 83-a lung cancer cell model
Cytotoxicity Assay Cancer Chemoprevention Selectivity Profile

Neuroprotective Inactivity in PC12 Cells

Phlogacanthoside A was evaluated for neuroprotective activity in H2O2- and MPP+-induced PC12 cell injury models, and it did not exhibit significant protective effects [1]. This is a clear differentiator from other ent-abietane derivatives from the same plant source, such as compound 5 and the glycoside abientaphlogaside B (8), which demonstrated significant neuroprotection in the MPP+ model [1]. This selective inactivity provides a valuable negative control and highlights the critical importance of specific structural motifs (e.g., an aromatized C-ring or benzoylated glucose) for neuroprotective activity within this class [1].

PC12 Neuroprotection
Head-to-head
No significant neuroprotection in MPP+ model; analogs active at 10 μmol/L
Use as structurally specific negative control
Abientaphlogaside B showed neuroprotection
Neuroprotection Parkinson’s Disease Research PC12 Cell Model

Phlogacanthoside A Application Scenarios


cAMP Pathway and PDE7A1 Research

Given its potent inhibition of PDE7A1 with an IC50 of 40.0 nM [1], Phlogacanthoside A is best suited as a starting point or tool compound for investigating cAMP-mediated pathways, particularly in immunomodulation. Its lack of reported cytotoxicity against AGZY 83-a cells supports its use in cellular assays where pathway modulation needs to be observed without confounding cell death [2]. This application scenario leverages its unique target profile, which is not seen in other tested ent-abietane glycosides.

Negative Control in SAR Studies

Phlogacanthoside A is a critical negative control for research on diterpene glycosides. In antimalarial SAR, its moderate potency (IC50 = 65.01 μM in β-hematin inhibition) [1] and complete neuroprotective inactivity in PC12 cell models [1] provide a baseline against which to measure the efficacy of more potent analogs like abientaphlogaside A or compound 5. Its demonstrated lack of cytotoxicity [2] further ensures that activity differences in target-based assays are due to target engagement, not non-specific toxicity.

Glycosylation-Specific Bioactivity Studies

A direct comparison between Phlogacanthoside A and its aglycone, phlogacantholide B, reveals a dramatic shift in biological profile: the glycoside loses the aglycone's weak cytotoxicity (IC50 = 20.5 μg/mL) [2] and gains PDE7A1 inhibitory activity while significantly reducing antimalarial potency [1]. This makes the pair an ideal case study for investigating how glycosylation modulates the pharmacodynamics and target selectivity of diterpenoid scaffolds.

Application
Selection Property
Validation Focus
cAMP pathway modulation studies
PDE7A1 inhibition profile
cAMP-mediated immunomodulatory readouts
SAR negative control studies
Inactive or modulatory benchmarks
Activity differentiation from potent analogs
Glycosylation impact on selectivity
Glycoside vs aglycone activity pair
Target engagement and cytotoxicity shifts
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